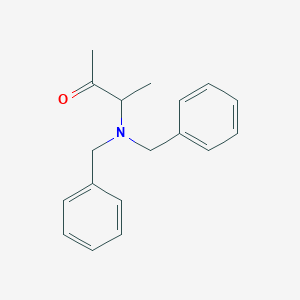
3-(Dibenzylamino)butan-2-one
Cat. No. B8676474
Key on ui cas rn:
68543-43-1
M. Wt: 267.4 g/mol
InChI Key: VPRWCKWKTYPOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05587514
Procedure details


Triethylamine (8.85 mmol, 1.24 mL) was added under an argon atmosphere to a stirred solution of N,N-dibenzylalanine (8.85 mmol, 2.38 g) in tetrahydrofuran (THF) (53.0 mL) at -30° C. (dry ice/CCl4 bath). Trimethyl acetyl chloride (8.85 mmol, 1.42 mL) was then added dropwise via syringe and the turbid solution was allowed to stir at -30° C. for 30 minutes before dropwise addition of a solution of methylmagnesium chloride in THF (3.0M, 1.07 eq., 9.5 mmol, 3.23 mL) over 10 minutes. The solution was stirred for 45 minutes and then quenched with saturated solution of NH4Cl (5.0 mL). The solution was extracted with Et2O, the organic extracts washed with brine, dried over MgSO4, and filtered. The solvent was evaporated in vacuo and the residue was subjected to flash column chromatography on silica gel with 8:1 hexanes/ethyl acetate to isolate a pure product in 65% yield. Colorless oil; Rf =0.43 (7:1 hexanes/ethyl acetate) 1H NMR (300.15 MHz) δ1.19 (d, J=5.4 Hz, 3H), 2.25 (5, 3H), 3.39 (q, J=6.9 Hz, 1H), 2.57 (AB quartet, δA =3.33, δB =3. JAS=13.8 Hz, 4H), 7.19-7.43 (m, 10H); 13C NMR (75.5 MHz 7.1, 27.7, 54.6, 62.9, 27.2, 128.5, 128.8, 139.3, 210.8; IR (Neat) 1710 cm-1 ; MS (low resolution) m/e 268 M+H 22%), 224 (MeCHNBn2, 100%); HRMS for C18H22NO: 268-1709 (calc'd 268-1676); Anal: calc'd for C18H21NO: C 80.68, H 7.92, N 5.24; Found: C 80.79, H 7.95, N 5.17.


Name
dry ice CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](N(CC)CC)C.[CH2:8]([N:15]([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C@H:16]([C:18]([OH:20])=O)[CH3:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)=O.C(Cl)(Cl)(Cl)Cl.CC(C)(C)C(Cl)=O.C[Mg]Cl>O1CCCC1>[CH3:1][C:18]([CH:16]([N:15]([CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:17])=[O:20] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N([C@@H](C)C(=O)O)CC1=CC=CC=C1
|
|
Name
|
dry ice CCl4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
3.23 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
[Compound]
|
Name
|
hexanes ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated solution of NH4Cl (5.0 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic extracts washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate a pure product in 65% yield
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=O)C(C)N(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
